4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid
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Overview
Description
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid is a complex organic compound with a molecular formula of C18H15NO6S This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, a sulfonyl group at position 2, and a butyric acid moiety attached via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid typically involves multiple steps, starting from commercially available anthracene. The key steps include:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) under acidic conditions.
Sulfonation: The 9,10-anthraquinone is then sulfonated using fuming sulfuric acid (oleum) to introduce the sulfonyl group at position 2.
Amidation: The sulfonated product is reacted with butyric acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Introduction of additional oxygen-containing functional groups.
Reduction Products: Conversion of ketones to alcohols.
Substitution Products: Replacement of the sulfonyl group with other nucleophiles.
Scientific Research Applications
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and ketone groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Shares the anthracene core and ketone groups but lacks the sulfonyl and butyric acid moieties.
Anthracene-2-sulfonic acid: Contains the sulfonyl group but lacks the ketone and butyric acid groups.
4-Aminobutyric acid: Contains the butyric acid moiety but lacks the anthracene core and sulfonyl group.
Uniqueness
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c20-16(21)6-3-9-19-26(24,25)11-7-8-14-15(10-11)18(23)13-5-2-1-4-12(13)17(14)22/h1-2,4-5,7-8,10,19H,3,6,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLIXSUMXKMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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